An In-Depth Technical Guide to 3,6-Dichloro-2-methylaniline: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3,6-Dichloro-2-methylaniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichloro-2-methylaniline, with the CAS Registry Number 62077-26-3, is a halogenated aromatic amine of significant interest in the pharmaceutical and chemical industries. Its structural features, comprising a dichlorinated toluene backbone with an amino group, make it a versatile intermediate for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 3,6-Dichloro-2-methylaniline, with a particular focus on its relevance in drug development as a key reference standard.
Chemical Structure and Identification
The structure of 3,6-Dichloro-2-methylaniline is characterized by a methyl group at position 2, and two chlorine atoms at positions 3 and 6 of the aniline ring.
dot graph { layout=neato; node [shape=plaintext]; edge [style=solid];
// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N [label="NH₂"]; Cl1 [label="Cl"]; CH3 [label="CH₃"]; Cl2 [label="Cl"];
// Define positions for atoms in the benzene ring C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"];
// Define positions for substituents N [pos="0,2!"]; CH3 [pos="-1.74,1!"]; Cl1 [pos="-1.74,-1!"]; Cl2 [pos="1.74,1!"];
// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- N; C2 -- CH3; C3 -- Cl1; C6 -- Cl2;
// Benzene ring double bonds (approximate) edge [style=dashed]; C1 -- C6; C2 -- C3; C4 -- C5; } Caption: Chemical structure of 3,6-Dichloro-2-methylaniline.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 3,6-Dichloro-2-methylaniline |
| CAS Number | 62077-26-3[1][2][3][4] |
| Molecular Formula | C₇H₇Cl₂N[1][2][3][4] |
| Molecular Weight | 176.04 g/mol [1][4] |
| InChI Key | ZAQGLDMWELFZPL-UHFFFAOYSA-N |
| SMILES | NC1=C(Cl)C=CC(Cl)=C1C[2] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of 3,6-Dichloro-2-methylaniline are not extensively published. However, based on its structure and data for related compounds, the following properties can be inferred and are often provided in supplier technical data sheets. It is crucial to consult a batch-specific Certificate of Analysis for precise values.
Table 2: Physicochemical Properties
| Property | Value | Source/Comment |
| Appearance | White to off-white solid | [5] (Inferred from related isomers) |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone. | [5] (Inferred from related isomers) |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[2] |
Synthesis and Manufacturing
dot graph TD { A[2,5-Dichloro-6-nitrotoluene] -->|Reduction(e.g., Fe/HCl or Catalytic Hydrogenation)| B(3,6-Dichloro-2-methylaniline); C[2-Methylaniline] -->|Chlorination(e.g., Cl₂, SO₂Cl₂)| D{Mixture of isomers}; D -->|Separation/Purification| B;
} Caption: Potential synthetic pathways for 3,6-Dichloro-2-methylaniline.
One common industrial method for the synthesis of chlorinated anilines is the reduction of the corresponding nitroaromatic compound. For instance, the synthesis of the related 3-chloro-2-methylaniline can be achieved by the reduction of 1-chloro-2-methyl-3-nitrobenzene using iron filings in the presence of hydrochloric acid.[6] A similar approach could be employed for 3,6-dichloro-2-methylaniline, starting from 2,5-dichloro-6-nitrotoluene.
Another potential route involves the direct chlorination of 2-methylaniline. However, this method often leads to a mixture of isomers, requiring subsequent separation and purification, which can be challenging and may result in lower overall yields.[7]
Reactivity and Chemical Behavior
The reactivity of 3,6-Dichloro-2-methylaniline is primarily dictated by the amino group and the electron-withdrawing effects of the two chlorine atoms on the aromatic ring.
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Amino Group Reactivity : The amino group is nucleophilic and can undergo various reactions typical of primary aromatic amines, such as diazotization, acylation, and alkylation. These reactions allow for the introduction of diverse functional groups, making it a valuable building block in multi-step syntheses.
-
Aromatic Ring Substitution : The chlorine atoms and the amino group influence the regioselectivity of further electrophilic aromatic substitution reactions. The amino group is an activating, ortho-, para-director, while the chlorine atoms are deactivating, ortho-, para-directors. The interplay of these effects will determine the position of any new substituents.
Applications in Drug Development and Industry
3,6-Dichloro-2-methylaniline serves as a crucial component in several industrial and research applications.
Pharmaceutical Reference Standard
A primary application of this compound is as a high-purity pharmaceutical reference standard.[1] It is specifically mentioned in the context of the drug Dasatinib , a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL).[1][8] In this capacity, it is used for:
-
Analytical Method Development and Validation : Establishing and verifying the accuracy and precision of analytical methods (e.g., HPLC, LC-MS, GC) for the quality control of Dasatinib and its intermediates.[1]
-
Impurity Profiling : Identifying and quantifying impurities in drug substances and finished products to ensure their safety and efficacy.[1]
-
Stability Testing : Assessing the stability of drug products under various environmental conditions.[1]
While 2-chloro-6-methylaniline is a known precursor in the synthesis of Dasatinib,[8] 3,6-dichloro-2-methylaniline's role is primarily as a well-characterized reference compound for quality assurance purposes.
Intermediate in Organic Synthesis
Beyond its role as a reference standard, the structural motifs of 3,6-dichloro-2-methylaniline make it a potential intermediate in the synthesis of various other complex molecules, including other active pharmaceutical ingredients (APIs), agrochemicals, and dyes.[5][7] The presence of multiple reactive sites allows for its incorporation into a variety of molecular scaffolds.
Safety and Handling
3,6-Dichloro-2-methylaniline is a hazardous chemical and should be handled with appropriate safety precautions in a laboratory or industrial setting.
Table 3: Hazard Information
| Hazard | Description |
| Toxicity | Harmful if swallowed. Toxic in contact with skin. May cause respiratory irritation.[7] |
| Irritation | Causes skin and serious eye irritation.[7] |
| Organ Damage | May cause damage to organs through prolonged or repeated exposure. |
| Incompatibilities | Strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates. |
Handling Recommendations:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials.
Spectroscopic Data
Detailed, publicly available spectroscopic data for 3,6-Dichloro-2-methylaniline is limited. However, chemical suppliers of this compound as a reference standard can typically provide batch-specific data, including NMR, IR, and mass spectra, upon request in a Certificate of Analysis.[1] The expected spectral characteristics are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the substitution pattern of the chlorine and methyl groups.
-
¹³C NMR : The carbon NMR spectrum would display signals for the seven carbon atoms in the molecule, with the chemical shifts of the aromatic carbons being affected by the attached substituents.
Infrared (IR) Spectroscopy
The IR spectrum would likely exhibit characteristic absorption bands for:
-
N-H stretching : Around 3300-3500 cm⁻¹ for the primary amine.
-
C-H stretching : Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.
-
C=C stretching : Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.
-
C-N stretching : Around 1250-1350 cm⁻¹.
-
C-Cl stretching : In the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 176.04 g/mol . Due to the presence of two chlorine atoms, a characteristic isotopic pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ would be observed, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns would likely involve the loss of the methyl group, chlorine atoms, and other characteristic fragments of substituted anilines.
Conclusion
3,6-Dichloro-2-methylaniline is a specialty chemical with significant value in the pharmaceutical industry, primarily as a high-purity reference standard for the quality control of drugs such as Dasatinib. Its chemical structure offers potential as a building block for further organic synthesis. A thorough understanding of its properties, synthesis, and handling is essential for researchers and professionals working in drug development and chemical manufacturing. Due to the limited availability of public data, it is imperative to consult supplier-provided documentation, such as a Certificate of Analysis, for precise specifications and validated analytical data.
References
-
Pharmaffiliates. CAS No : 62077-26-3 | Product Name : 3,6-dichloro-2-methylaniline. [Link]
-
Hairui Chemical. 3,6-dichloro-2-methylaniline_62077-26-3. [Link]
-
Academax. Synthesis of 2,6-Dichloro-3-Methylaniline. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Chloro-6-Methylaniline in Modern Pharmaceutical Synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring 3-Chloro-2-Methylaniline: Applications and Properties. [Link]
-
PrepChem.com. Preparation of 3-chloro-2-methylaniline. [Link]
- Google Patents. CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
- Google Patents.
-
ResearchGate. Synthesis of 2,6-dichloro-3-methylaniline. [Link]
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